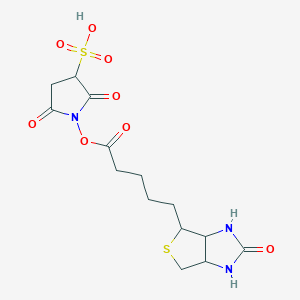
Trichosporin B-iiid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichosporin B-iiid is a secondary metabolite produced by the fungus Trichosporon sp. It belongs to the family of macrocyclic lactones and has been found to possess various biological activities. This compound has been a subject of interest for researchers due to its potential application in the field of medicine and agriculture.
Mécanisme D'action
The mechanism of action of Trichosporin B-iiid is still not fully understood. However, it has been suggested that this compound exerts its biological activity by binding to specific targets in the cell membrane or intracellularly. It has been proposed that this compound inhibits the growth of fungi by disrupting the cell membrane and inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various fungi and bacteria and exhibit antitumor activity against cancer cells. This compound has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
Trichosporin B-iiid has several advantages for lab experiments. It is relatively easy to synthesize and is stable under various conditions. This compound is also readily available for research purposes.
However, there are also some limitations to using this compound in lab experiments. It is highly toxic and can cause severe side effects, such as liver damage and kidney failure, if not handled properly. This compound is also expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on Trichosporin B-iiid. One area of research is to elucidate the biosynthetic pathway of this compound and identify the genes and enzymes involved in the process. This information could be used to engineer the production of this compound in other organisms, such as bacteria or yeast, for large-scale production.
Another area of research is to investigate the mechanism of action of this compound against cancer cells. This could lead to the development of new cancer treatments that target specific pathways involved in cancer cell growth.
Finally, further research is needed to investigate the potential agricultural applications of this compound. It has been shown to have antifungal activity against various plant pathogens, and it could be used as a natural alternative to synthetic fungicides.
Conclusion:
This compound is a secondary metabolite produced by the Trichosporon sp. fungus that has been found to possess various biological activities, including antifungal, antibacterial, and antitumor properties. It has potential applications in the fields of medicine and agriculture. Further research is needed to fully elucidate the biosynthetic pathway and mechanism of action of this compound and to investigate its potential applications in various fields.
Méthodes De Synthèse
Trichosporin B-iiid is synthesized by the Trichosporon sp. fungus through a complex biosynthetic pathway. The process involves the condensation of two polyketide chains and the formation of a macrocyclic lactone ring. The exact mechanism of the biosynthesis of this compound is still not fully understood, and further research is required to elucidate the pathway.
Applications De Recherche Scientifique
Trichosporin B-iiid has been found to possess various biological activities, including antifungal, antibacterial, and antitumor properties. It has been shown to inhibit the growth of various fungi, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. This compound has also been found to exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis.
In addition, this compound has been shown to have antitumor activity against various cancer cell lines, including human leukemia cells and breast cancer cells. The mechanism of action of this compound against cancer cells is still not fully understood, and further research is required to elucidate the pathway.
Propriétés
Numéro CAS |
107395-32-4 |
|---|---|
Formule moléculaire |
C91H151N23O24 |
Poids moléculaire |
1951.3 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[acetyl(methyl)amino]-2-methylpropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]pentanediamide |
InChI |
InChI=1S/C91H151N23O24/c1-46(2)42-58(72(127)108-90(23,24)83(138)114-41-31-34-59(114)73(128)104-64(47(3)4)74(129)110-89(21,22)81(136)112-86(15,16)77(132)102-56(36-39-61(93)118)70(125)101-55(35-38-60(92)117)69(124)99-54(45-115)43-53-32-29-28-30-33-53)100-63(120)44-95-76(131)84(11,12)109-75(130)65(48(5)6)105-79(134)85(13,14)107-71(126)57(37-40-62(94)119)103-78(133)87(17,18)111-80(135)88(19,20)106-68(123)51(9)97-66(121)49(7)96-67(122)50(8)98-82(137)91(25,26)113(27)52(10)116/h28-30,32-33,46-51,54-59,64-65,115H,31,34-45H2,1-27H3,(H2,92,117)(H2,93,118)(H2,94,119)(H,95,131)(H,96,122)(H,97,121)(H,98,137)(H,99,124)(H,100,120)(H,101,125)(H,102,132)(H,103,133)(H,104,128)(H,105,134)(H,106,123)(H,107,126)(H,108,127)(H,109,130)(H,110,129)(H,111,135)(H,112,136)/t49-,50-,51-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1 |
Clé InChI |
JUBMGCLQSBMCCO-HGRJAQSUSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)[C@H](C)NC(=O)C(C)(C)N(C)C(=O)C |
SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)N(C)C(=O)C |
SMILES canonique |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)N(C)C(=O)C |
Autres numéros CAS |
107395-32-4 |
Séquence |
XAAAXXQXVXGLXPVXXQQF |
Synonymes |
trichosporin B-IIId |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






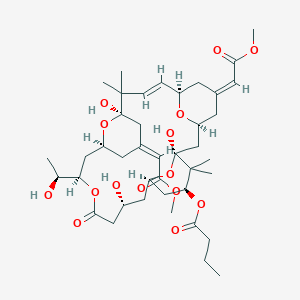
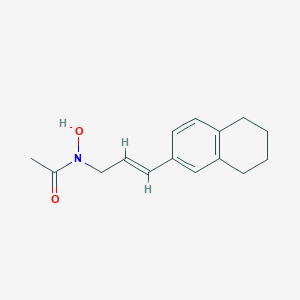
![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B217561.png)


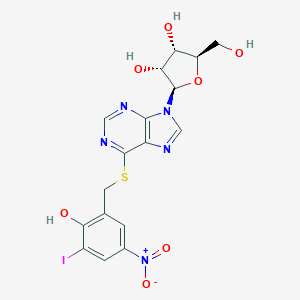
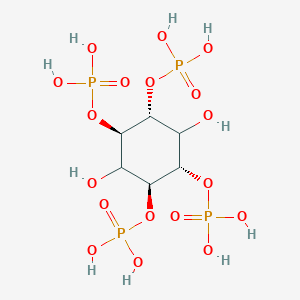
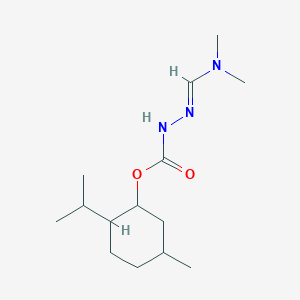
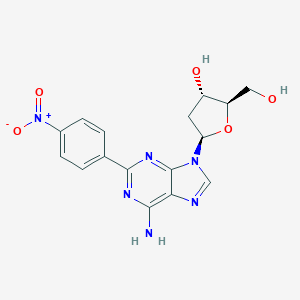
![(2S)-2-[(E,3R)-3-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]but-1-enyl]-3-methylbutane-1,2,3-triol](/img/structure/B217608.png)
